N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide
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Overview
Description
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an isoxazole ring, and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common approach is the cyclization of hydroxylamine derivatives with appropriate carbonyl compounds under acidic conditions. The fluorophenyl group can be introduced through halogenation reactions, followed by amination to attach the isoxazole ring to the benzamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of new functional groups, leading to derivatives with altered properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide has been studied for its bioactive properties. It may exhibit biological activities such as antimicrobial, antiviral, and anti-inflammatory effects.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets. The fluorophenyl group enhances binding affinity to receptors, while the isoxazole ring and dimethoxybenzamide moiety contribute to the compound's overall activity. The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(4-fluorophenyl)benzamide: Similar structure but lacks the isoxazole ring.
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide: Similar isoxazole ring but different benzamide moiety.
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)aniline: Similar isoxazole ring and fluorophenyl group but different amine group.
Uniqueness: N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide stands out due to its combination of the fluorophenyl group, isoxazole ring, and dimethoxybenzamide moiety. This unique structure provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-16-8-5-13(9-18(16)25-2)19(23)21-11-15-10-17(26-22-15)12-3-6-14(20)7-4-12/h3-10H,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQGFIZZJJLSCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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